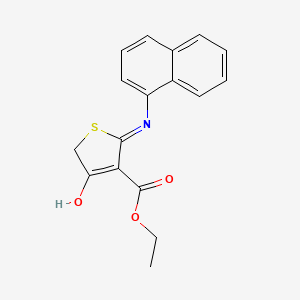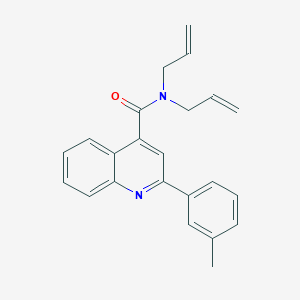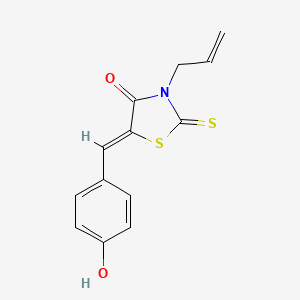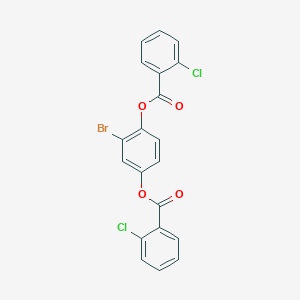
Ethyl 2-(1-naphthylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C17H15NO3S This compound is characterized by the presence of a naphthylamino group, a thiophene ring, and an ethyl ester functional group
Méthodes De Préparation
The synthesis of ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthylamino Intermediate: This step involves the reaction of 1-naphthylamine with an appropriate acylating agent to form the naphthylamino intermediate.
Cyclization to Form the Thiophene Ring: The naphthylamino intermediate undergoes cyclization with a suitable thiophene precursor under controlled conditions to form the thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthylamino group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism by which ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. The naphthylamino group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The thiophene ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE can be compared with similar compounds such as:
Naphthylamine Derivatives: Compounds like 1-naphthylamine and its derivatives share the naphthylamino group but differ in their additional functional groups and overall structure.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, have similar structural features but differ in their substituents and reactivity.
Ethyl Esters: Compounds like ethyl 2-aminobenzoate share the ethyl ester functional group but differ in their aromatic and heterocyclic components.
The uniqueness of ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H15NO3S |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-5-naphthalen-1-ylimino-2H-thiophene-4-carboxylate |
InChI |
InChI=1S/C17H15NO3S/c1-2-21-17(20)15-14(19)10-22-16(15)18-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,19H,2,10H2,1H3 |
Clé InChI |
TVDQFJQDKAZYDU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(CSC1=NC2=CC=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methyl-2-nitrophenyl)prop-2-enamide](/img/structure/B10892937.png)

![5-{[(2-Hydroxyethyl)amino]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B10892950.png)
![4-[(3-Bromo-5-ethoxy-4-propoxyphenyl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-YL)methyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10892952.png)
![(2E)-N-(3-chlorophenyl)-2-cyano-3-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B10892955.png)
methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10892956.png)
![1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B10892957.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892964.png)
![N-(2-bromophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10892973.png)
![N'-[2-(pyridin-2-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B10892979.png)



![2-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B10893029.png)
